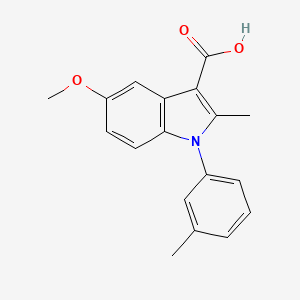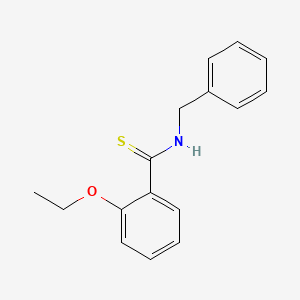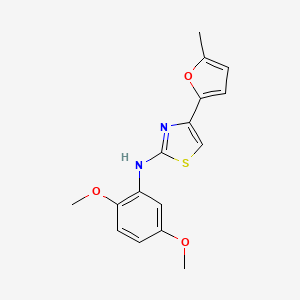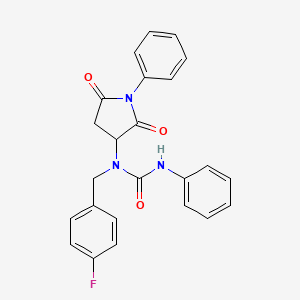![molecular formula C11H13NO4S2 B14945338 2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a thiazolidine ring, a carboxylic acid group, and a methylsulfonyl-substituted phenyl group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethyl acetate, and may require heating to reflux followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
科学研究应用
2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
2-(4-Methylsulfonylphenyl)benzimidazoles: Selective COX-2 inhibitors with anti-inflammatory properties.
4-(Methylsulfonyl)phenylacetic acid: Used as an intermediate in the synthesis of various bioactive compounds
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of a thiazolidine ring and a methylsulfonyl-substituted phenyl group, which confer distinct chemical and biological properties. Its dual activity as an antimicrobial and anti-inflammatory agent makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H13NO4S2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-(4-methylsulfonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S2/c1-18(15,16)8-4-2-7(3-5-8)10-12-9(6-17-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |
InChI 键 |
GHWGZUFMPNZDMM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14945256.png)


![3-nitro-4-[(2,4,4-trimethylpentan-2-yl)amino]-2H-thiochromen-2-one](/img/structure/B14945279.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)

![N-(2,3-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14945307.png)
![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
